molecular formula C11H23NO3Si B6274418 (2S,4R)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-2-carboxylic acid CAS No. 104197-68-4

(2S,4R)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-2-carboxylic acid

Cat. No.: B6274418
CAS No.: 104197-68-4
M. Wt: 245.4
InChI Key:
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Description

“(2S,4R)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-2-carboxylic acid” is a chemical compound that contains a pyrrolidine ring, a carboxylic acid group, and a tert-butyldimethylsilyl group . The tert-butyldimethylsilyl group is a functional group in organic chemistry represented as -Si(CH3)2C(CH3)3 . It is a type of trialkylsilyl group and is used in synthetic chemistry as a protecting group for alcohols .


Synthesis Analysis

The synthesis of this compound could involve the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) with an appropriate base . This is typically done in the presence of an imidazole in a solution of N,N-dimethylformamide for primary alcohols or phenols . For bulky alcohols, tert-butyldimethylsilyl triflate (TBDMS-OTf) is used with 2,6-lutidine .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, a carboxylic acid group, and a tert-butyldimethylsilyl group . The tert-butyldimethylsilyl group is characterized by high steric hindrance .


Chemical Reactions Analysis

The tert-butyldimethylsilyl group is used as a protecting group in organic synthesis . It is resistant to most oxidizing agents, reducing agents, weak acids, bases, and many nucleophiles . Its stability is higher than that of the trimethylsilyl group (TMS group), as the approach of reactants is kinetically hindered by its steric hindrance .

Mechanism of Action

The tert-butyldimethylsilyl group acts as a protecting group for alcohols in organic synthesis . It is introduced by reacting an alcohol with tert-butyldimethylsilyl chloride in the presence of a base . The protected alcohol is resistant to most reagents, and the protecting group can be removed by reaction with fluoride ions .

Future Directions

The future directions for the use of this compound could involve further exploration of its use as a protecting group in organic synthesis . Additionally, the development of more efficient and selective methods for the introduction and removal of the tert-butyldimethylsilyl group could be a focus of future research .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S,4R)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-2-carboxylic acid involves the protection of the carboxylic acid group, followed by the addition of the pyrrolidine ring and the deprotection of the silyl group.", "Starting Materials": [ "L-aspartic acid", "tert-butyldimethylsilyl chloride", "pyrrolidine", "diisopropylethylamine", "dimethylformamide", "dichloromethane", "triethylamine", "hydrochloric acid", "sodium hydroxide", "sodium chloride", "water" ], "Reaction": [ "Protection of the carboxylic acid group with tert-butyldimethylsilyl chloride in the presence of diisopropylethylamine and dimethylformamide", "Addition of pyrrolidine to the protected carboxylic acid in the presence of triethylamine and dichloromethane", "Deprotection of the silyl group with hydrochloric acid in the presence of water and sodium chloride", "Neutralization of the reaction mixture with sodium hydroxide" ] }

CAS No.

104197-68-4

Molecular Formula

C11H23NO3Si

Molecular Weight

245.4

Purity

93

Origin of Product

United States

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